Cas no 1250815-69-0 (2-Methyl-3-(2-methyl-1h-imidazol-1-yl)-2-(propylamino)propanoic acid)

2-Methyl-3-(2-methyl-1H-imidazol-1-yl)-2-(propylamino)propanoic acid is a structurally complex organic compound featuring an imidazole ring and a propylamino side chain, which contribute to its unique chemical and pharmacological properties. This compound is of interest in medicinal chemistry due to its potential as a building block for drug development, particularly in targeting enzyme inhibition or receptor modulation. Its hybrid structure combines both amino acid and heterocyclic motifs, offering versatility in synthetic applications. The presence of multiple functional groups allows for further derivatization, enhancing its utility in research and pharmaceutical design. Careful handling is advised due to its reactive nature.
2-Methyl-3-(2-methyl-1h-imidazol-1-yl)-2-(propylamino)propanoic acid structure
1250815-69-0 structure
Product name:2-Methyl-3-(2-methyl-1h-imidazol-1-yl)-2-(propylamino)propanoic acid
CAS No:1250815-69-0
MF:C11H19N3O2
MW:225.287462472916
CID:5750744
PubChem ID:61923955

2-Methyl-3-(2-methyl-1h-imidazol-1-yl)-2-(propylamino)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • CS-0344831
    • EN300-1140536
    • 2-Methyl-3-(2-methyl-1h-imidazol-1-yl)-2-(propylamino)propanoic acid
    • 1250815-69-0
    • AKOS011197883
    • Histidine, 5-dimethyl-N-propyl-
    • Inchi: 1S/C11H19N3O2/c1-4-5-13-11(3,10(15)16)8-14-7-6-12-9(14)2/h6-7,13H,4-5,8H2,1-3H3,(H,15,16)
    • InChI Key: HICNYIANFVJBSX-UHFFFAOYSA-N
    • SMILES: OC(C(C)(CN1C=CN=C1C)NCCC)=O

Computed Properties

  • Exact Mass: 225.147726857g/mol
  • Monoisotopic Mass: 225.147726857g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 6
  • Complexity: 247
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.7
  • Topological Polar Surface Area: 67.2Ų

Experimental Properties

  • Density: 1.13±0.1 g/cm3(Predicted)
  • Boiling Point: 413.1±40.0 °C(Predicted)
  • pka: 2.06±0.15(Predicted)

2-Methyl-3-(2-methyl-1h-imidazol-1-yl)-2-(propylamino)propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1140536-0.25g
2-methyl-3-(2-methyl-1H-imidazol-1-yl)-2-(propylamino)propanoic acid
1250815-69-0 95%
0.25g
$774.0 2023-10-26
Enamine
EN300-1140536-1.0g
2-methyl-3-(2-methyl-1H-imidazol-1-yl)-2-(propylamino)propanoic acid
1250815-69-0
1g
$1086.0 2023-06-09
Enamine
EN300-1140536-2.5g
2-methyl-3-(2-methyl-1H-imidazol-1-yl)-2-(propylamino)propanoic acid
1250815-69-0 95%
2.5g
$1650.0 2023-10-26
Enamine
EN300-1140536-0.5g
2-methyl-3-(2-methyl-1H-imidazol-1-yl)-2-(propylamino)propanoic acid
1250815-69-0 95%
0.5g
$809.0 2023-10-26
Enamine
EN300-1140536-5.0g
2-methyl-3-(2-methyl-1H-imidazol-1-yl)-2-(propylamino)propanoic acid
1250815-69-0
5g
$3147.0 2023-06-09
Enamine
EN300-1140536-1g
2-methyl-3-(2-methyl-1H-imidazol-1-yl)-2-(propylamino)propanoic acid
1250815-69-0 95%
1g
$842.0 2023-10-26
Enamine
EN300-1140536-5g
2-methyl-3-(2-methyl-1H-imidazol-1-yl)-2-(propylamino)propanoic acid
1250815-69-0 95%
5g
$2443.0 2023-10-26
Enamine
EN300-1140536-0.05g
2-methyl-3-(2-methyl-1H-imidazol-1-yl)-2-(propylamino)propanoic acid
1250815-69-0 95%
0.05g
$707.0 2023-10-26
Enamine
EN300-1140536-0.1g
2-methyl-3-(2-methyl-1H-imidazol-1-yl)-2-(propylamino)propanoic acid
1250815-69-0 95%
0.1g
$741.0 2023-10-26
Enamine
EN300-1140536-10.0g
2-methyl-3-(2-methyl-1H-imidazol-1-yl)-2-(propylamino)propanoic acid
1250815-69-0
10g
$4667.0 2023-06-09

2-Methyl-3-(2-methyl-1h-imidazol-1-yl)-2-(propylamino)propanoic acid Related Literature

Additional information on 2-Methyl-3-(2-methyl-1h-imidazol-1-yl)-2-(propylamino)propanoic acid

2-Methyl-3-(2-methyl-1H-imidazol-1-yl)-2-(propylamino)propanoic Acid

Introduction to 2-Methyl-3-(2-methyl-1H-imidazol-1-yl)-2-(propylamino)propanoic Acid

2-Methyl-3-(2-methyl-1H-imidazol-1-yl)-2-(propylamino)propanoic acid, a compound with the CAS number 1250815-69-0, is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a propanoic acid backbone, a propylamino group, and a substituted imidazole ring. The imidazole moiety, a five-membered aromatic heterocycle, is particularly notable for its presence in various biologically active compounds, including antifungal agents and anticancer drugs.

The synthesis of 2-Methyl-3-(2-methyl-1H-imidazol-1-yl)-2-(propylamino)propanoic acid involves multi-step organic reactions, often requiring precise control over reaction conditions to achieve the desired stereochemistry and functional group transformations. Recent advancements in catalytic methods and asymmetric synthesis have enabled more efficient pathways for producing this compound, making it more accessible for research and potential commercial applications.

Structural Features and Chemical Properties

The molecular structure of CAS No. 1250815-69-0 is defined by its functional groups: the propanoic acid group (-CH₂CH₂COOH), the propylamino group (-CH₂CH₂CH₂NH), and the imidazole ring substituted with methyl groups at positions 1 and 3. These groups contribute to the compound's chemical reactivity, solubility, and biological activity. The imidazole ring, in particular, is known for its ability to form hydrogen bonds and participate in π–π interactions, which are critical for molecular recognition in biological systems.

The compound's physical properties include a melting point of approximately 150°C and a molecular weight of around 347 g/mol. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Biological Activity and Applications

Recent studies have highlighted the potential of CAS No. 1250815-69-0 as a lead compound in drug discovery. Its imidazole moiety has been associated with antifungal activity, particularly against pathogenic fungi such as *Candida albicans*. In vitro assays have demonstrated that this compound inhibits fungal growth by targeting ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity.

Beyond its antifungal properties, CAS No. 1250815-69-0 has shown promise in anticancer research. Preclinical studies suggest that it may induce apoptosis in cancer cells by modulating mitochondrial function and activating caspase pathways. These findings underscore the compound's potential as a chemotherapeutic agent, though further research is needed to evaluate its efficacy and safety profile.

In addition to its therapeutic applications, CAS No. 1250815-69

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